Cas no 36065-09-5 ((+)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one)

(+)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one structure
36065-09-5 structure
Product Name:(+)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
CAS No:36065-09-5
MF:C17H20O
MW:240.340105056763
CID:1474314
PubChem ID:6436732
Update Time:2025-04-20

(+)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one Chemical and Physical Properties

Names and Identifiers

    • (+)-1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one
    • (+)-1,7,7-Trimethyl-3-(phenylmethylene)bicyclo(2.2.1)heptan-2-one
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, (++)-
    • 3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
    • (1R,3Z,4S)-1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
    • (1S,2Z,4R)-2-benzylidene-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one
    • Bicyclo(2.2.1)heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, (1R,4S)-
    • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, (1R,4S)-
    • EINECS 252-856-1
    • Unisol
    • 36065-09-5
    • Inchi: 1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11-/t14-,17+/m1/s1
    • InChI Key: OIQXFRANQVWXJF-LIQNAMIISA-N
    • SMILES: O=C1/C(=C\C2C=CC=CC=2)/[C@H]2CC[C@]1(C)C2(C)C

Computed Properties

  • Exact Mass: 240.1515
  • Monoisotopic Mass: 240.151415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.079
  • Boiling Point: 354.5°C at 760 mmHg
  • Flash Point: 158.2°C
  • Refractive Index: 1.589
  • PSA: 17.07
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